molecular formula C20H26N4O2 B1196602 N-[1-methyl-5-(4-methylphenyl)-2-imidazolyl]-4-oxo-4-(1-piperidinyl)butanamide

N-[1-methyl-5-(4-methylphenyl)-2-imidazolyl]-4-oxo-4-(1-piperidinyl)butanamide

Cat. No. B1196602
M. Wt: 354.4 g/mol
InChI Key: GJBJJTZFOJOTTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-methyl-5-(4-methylphenyl)-2-imidazolyl]-4-oxo-4-(1-piperidinyl)butanamide is a member of imidazoles.

Scientific Research Applications

Gastric Acid Antisecretory Activity

N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides, related to the queried compound, have shown potential in gastric acid antisecretory activity. They were effective against histamine-induced gastric acid secretion in rats, indicating their potential in treating conditions like ulcers (Ueda et al., 1991).

Anticancer Properties

Research involving piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which are structurally similar to the requested compound, suggests promising anticancer applications. Some synthesized compounds showed strong anticancer potential compared to doxorubicin, a known anticancer drug (Rehman et al., 2018).

Cholinesterase Inhibitory Activity

A study on 4-aryl-4-oxo-2-aminylbutanamides revealed their potential in inhibiting acetyl- and butyrylcholinesterase. These compounds, particularly piperidino and imidazolo derivatives, showed inhibition in the low micromolar range, suggesting applications in neurodegenerative disorders like Alzheimer’s (Vitorović-Todorović et al., 2014).

Melanin Inhibition

N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides synthesized in a study were found to inhibit melanin production effectively. These findings indicate their potential as depigmentation agents with minimal side effects, useful in dermatological applications (Raza et al., 2019).

properties

Product Name

N-[1-methyl-5-(4-methylphenyl)-2-imidazolyl]-4-oxo-4-(1-piperidinyl)butanamide

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

N-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]-4-oxo-4-piperidin-1-ylbutanamide

InChI

InChI=1S/C20H26N4O2/c1-15-6-8-16(9-7-15)17-14-21-20(23(17)2)22-18(25)10-11-19(26)24-12-4-3-5-13-24/h6-9,14H,3-5,10-13H2,1-2H3,(H,21,22,25)

InChI Key

GJBJJTZFOJOTTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C)NC(=O)CCC(=O)N3CCCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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